Isovalerylalanine

Description

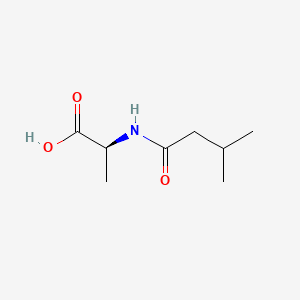

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-methylbutanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSNARFDYTAEN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987733 | |

| Record name | N-(1-Hydroxy-3-methylbutylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68219-63-6 | |

| Record name | N-(3-Methyl-1-oxobutyl)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68219-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068219636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-3-methylbutylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biosynthesis of N Isovalerylalanine

Central Role within Leucine (B10760876) Catabolism and Isovaleryl-CoA Dynamics

Leucine, one of the three branched-chain amino acids, undergoes a complex catabolic pathway that yields intermediates crucial for energy metabolism. Isovaleryl-CoA is a pivotal intermediate in this pathway, and its metabolic fate dictates the potential formation of various derivatives, including N-Isovalerylalanine.

The catabolism of leucine begins with its transamination, catalyzed by branched-chain aminotransferases (BCAT), to α-ketoisocaproate (KIC). KIC is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to form isovaleryl-CoA wikipedia.orgnih.govnih.govontosight.ainih.govthemedicalbiochemistrypage.orgresearchgate.net. Isovaleryl-CoA is a short-chain acyl-CoA thioester that serves as a key intermediate in the mitochondrial energy metabolism of leucine wikipedia.orgcaymanchem.com.

The enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzes the third step in the leucine degradation pathway, converting isovaleryl-CoA to 3-methylcrotonyl-CoA wikipedia.orgfrontiersin.orgebi.ac.ukontosight.aiontosight.ai. IVD is a mitochondrial flavoprotein that transfers electrons to the electron-transferring flavoprotein (ETF) system, linking amino acid catabolism to oxidative phosphorylation wikipedia.orgfrontiersin.org.

A deficiency in IVD activity results in the autosomal recessive disorder known as isovaleric acidemia (IVA) researchgate.netnih.govmedlink.comorpha.netnih.govrarediseases.orghrsa.gov. In IVA, the impaired function of IVD leads to the accumulation of isovaleryl-CoA and its derivatives in the body researchgate.netnih.govrarediseases.orgnewenglandconsortium.orgmhmedical.com. This accumulation can cause significant metabolic disturbances, including metabolic acidosis and neurological complications nih.govmedlink.comnih.govnewenglandconsortium.orgmhmedical.com.

Enzymatic Conjugation Mechanisms in N-Isovalerylalanine Formation

The accumulation of isovaleryl-CoA in conditions like isovaleric acidemia provides the substrate for various conjugation reactions, including the formation of N-isovalerylalanine. These reactions typically involve acyl-CoA thioesters being conjugated with amino acids, catalyzed by specific transferase enzymes.

Acyl-CoA:amino acid N-acyltransferases are a class of enzymes responsible for conjugating acyl groups from acyl-CoA thioesters to the amino group of amino acids al-edu.comtudublin.ie. This process is a common mechanism for detoxifying or modifying various compounds, including xenobiotics and endogenous metabolites.

A prominent example is glycine (B1666218) N-acyltransferase (GLYAT), which conjugates various acyl-CoAs, including potentially isovaleryl-CoA, with glycine to form N-acylglycines al-edu.comresearchgate.netuniroma1.ituva.nl. While glycine is a primary substrate, other amino acids can also serve as acceptors, depending on the specific N-acyltransferase and its substrate specificity al-edu.comuniroma1.ituniprot.orgfrontiersin.org. Enzymes like bile acid-CoA:amino acid N-acyltransferase (BAAT) and acyl-CoA:amino acid N-acyltransferases (ACNAT1, ACNAT2) are involved in conjugating bile acids and fatty acids, respectively, with amino acids like glycine and taurine (B1682933) tudublin.iehmdb.canih.govdrugbank.com. The substrate specificity of these enzymes dictates which acyl-CoA molecules can be effectively conjugated with specific amino acid acceptors al-edu.comuniroma1.ituniprot.orgfrontiersin.org.

N-Isovalerylalanine is specifically formed through the conjugation of isovaleryl-CoA with the amino acid alanine (B10760859) hmdb.canih.govebi.ac.ukfoodb.cafoodb.ca. This process is believed to be mediated by an N-acyltransferase, possibly a type of glycine N-acylase or a related enzyme that can utilize alanine as a substrate uva.nlnih.govebi.ac.uk. While glycine is often the preferred amino acid acceptor for many acyl-CoA conjugates, the presence of N-isovalerylalanine in the metabolic profile of isovaleric acidemia highlights alanine's role as an acyl acceptor in this specific conjugation reaction.

Diversification of Isovaleryl-CoA Metabolites via Secondary Pathways

In states of isovaleryl-CoA dehydrogenase deficiency, the accumulation of isovaleryl-CoA leads to the formation of various secondary metabolites through conjugation with different amino acids and other molecules. Besides N-isovalerylalanine, other conjugates identified in isovaleric acidemia include N-isovalerylglycine, N-isovalerylsarcosine, isovalerylcarnitine, and glucuronide conjugates nih.govuva.nlhmdb.canih.govebi.ac.uk. These conjugation pathways serve as mechanisms to detoxify or facilitate the excretion of excess isovaleryl-CoA derivatives uva.nl.

Compound List

Alanine

Isovalerylalanine

Isovaleryl-CoA

Leucine

3-Methylcrotonyl-CoA

α-Ketoisocaproate (KIC)

N-Isovalerylglycine

N-Isovalerylsarcosine

Isovalerylcarnitine

Glycine

Taurine

Histamine

Phenethylamine

Tyramine

Tryptamine

Acetyl-CoA

3-Hydroxy-3-methylglutaryl-CoA

Trans-3-methylglutaconyl-CoA

3-Methylglutaconyl-CoA

3-Hydroxyisovaleric acid

4-Hydroxyisovaleric acid

Methylsuccinic acid

Mesaconic acid

3-Hydroxyisoheptanoic acid

N-Isovalerylglutamic acid

Benzoate

Hippuric acid

Salicylate

Salicyluric acid

Arachidonoyl-CoA

N-Arachidonoylglycine

N-Arachidonoylethanolamine

Glucuronic acid

3-Methylbutyryl-CoA

Role of N Isovalerylalanine in Biochemical Detoxification Processes

Conjugation as a Mechanism for Managing Excess Isovaleryl-CoA

In the metabolic disorder isovaleric acidemia (IVA), the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. hmdb.canih.govwikipedia.org This accumulation necessitates alternative metabolic pathways to mitigate the toxicity of excess isovaleryl-CoA. The primary detoxification mechanism involves the conjugation of isovaleryl-CoA with glycine (B1666218) to form N-isovalerylglycine, a reaction that facilitates its excretion. nih.govnih.gov

However, this is not the only conjugation pathway available. The body also utilizes other amino acids, including alanine (B10760859), for detoxification. nih.gov N-isovalerylalanine is formed through the formal condensation of isovaleric acid's carboxy group with the amino group of L-alanine. hmdb.caebi.ac.uk This biochemical reaction is believed to be catalyzed by the enzyme glycine N-acylase, which uses isovaleryl-CoA as a substrate and acts on alanine. hmdb.canih.gov The formation of N-isovalerylalanine represents a secondary or minor, yet significant, detoxification route. nih.gov By converting the reactive isovaleryl-CoA into a less toxic, water-soluble conjugate, the body can excrete the compound in urine, thereby helping to manage the metabolic crisis associated with IVA. nih.gov

| Metabolic Challenge in IVA | Detoxification Response | Resulting Conjugate | Enzyme Implicated |

| Accumulation of Isovaleryl-CoA | Conjugation with L-alanine | N-Isovalerylalanine | Glycine N-acylase hmdb.canih.gov |

Contribution to the Overall Metabolic Profile in Isovaleric Acidemia

N-Isovalerylalanine is a characteristic, albeit minor, component of the complex metabolic signature observed in individuals with isovaleric acidemia. nih.govuva.nl The diagnosis and monitoring of IVA rely on identifying a specific profile of metabolites in blood and urine. While N-isovalerylglycine and 3-hydroxyisovaleric acid are the primary diagnostic markers, the presence of other conjugates provides a more comprehensive picture of the metabolic disturbance. researchgate.netoup.com

The metabolic profile in IVA is complicated by the presence of numerous intermediate metabolites formed from the accumulated isovaleryl-CoA. researchgate.netoup.com N-isovalerylalanine, along with N-isovalerylsarcosine, has been identified as a consistent, minor constituent in the urinary organic acid profile of IVA patients. nih.gov Its presence, alongside a host of other compounds, underscores the body's extensive efforts to detoxify and eliminate the excess isovaleryl group. The continuing discovery of such metabolites is crucial for a better understanding of the relationship between clinical conditions and their underlying biochemical abnormalities. researchgate.netoup.com

Table of Key Metabolites in Isovaleric Acidemia

| Metabolite Class | Specific Compounds | Significance |

|---|---|---|

| Primary Diagnostic Markers | N-Isovalerylglycine, 3-Hydroxyisovaleric acid | Hallmark compounds for IVA diagnosis researchgate.netoup.com |

| Minor Acyl-Amino Acid Conjugates | N-Isovalerylalanine, N-Isovalerylsarcosine, N-Isovalerylglutamic acid | Indicate alternative detoxification pathways nih.govresearchgate.netoup.com |

| Other Detoxification Products | Isovalerylcarnitine, Isovalerylglucuronide | Reflect conjugation with carnitine and glucuronic acid researchgate.netoup.com |

| Hydroxy Acids & Other Intermediates | 4-Hydroxyisovaleric acid, Methylsuccinic acid, 3-Hydroxyisoheptanoic acid | Further downstream products of isovaleryl-CoA metabolism nih.govresearchgate.netoup.com |

Implications for Amino Acid Pool Homeostasis

This detoxification process represents a metabolic demand on the free amino acid pool. Alanine, which is utilized in the synthesis of N-isovalerylalanine, also plays vital roles in other fundamental metabolic processes, such as protein synthesis and gluconeogenesis. The diversion of alanine toward the formation of N-isovalerylalanine for excretion could, in theory, impact the availability of this amino acid for its primary functions. While N-isovalerylalanine is a minor metabolite, the cumulative effect of conjugating isovaleryl-CoA with various amino acids could potentially perturb the delicate balance of the amino acid pool, particularly during periods of acute metabolic decompensation when the production of these conjugates is highest. nih.gov

Analytical Methodologies and Computational Approaches in N Isovalerylalanine Research

Advanced Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods form the backbone of N-Isovalerylalanine detection and characterization, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the comprehensive profiling of metabolites, including N-Isovalerylalanine nih.govnih.govlcms.cz. This method involves separating volatile compounds based on their boiling points and polarity, followed by their detection and identification using mass spectrometry. For N-Isovalerylalanine, GC-MS often requires derivatization to increase volatility and thermal stability nih.govacs.orggcms.cz. Studies have utilized GC-MS for identifying and quantifying N-Isovalerylalanine in biological samples such as urine, where it is recognized as a characteristic constituent in isovaleric acidemia researchgate.netoup.comuva.nlnih.gov. The technique's ability to provide detailed mass spectra aids in the structural elucidation and confirmation of N-Isovalerylalanine within complex biological matrices lcms.cz.

Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is highly effective for the analysis of acylcarnitines and other amino acid conjugates, including N-Isovalerylalanine nih.govnih.govrestek.comlcms.czsigmaaldrich.comnih.gov. LC-MS/MS offers superior sensitivity, specificity, and quantitative capabilities, allowing for the detection of compounds even at low concentrations. In the context of isovaleric acidemia, MS/MS is instrumental in identifying N-Isovalerylalanine as a biomarker uva.nlhmdb.ca. The technique's ability to fragment molecules and analyze specific product ions enables the differentiation of isobaric compounds and the confirmation of molecular structures, which is critical for accurate diagnosis and research nih.govrestek.comnih.gov. Studies have focused on developing robust LC-MS/MS methods for the quantification of various acylcarnitines and related amino acid conjugates, highlighting the importance of specific fragmentation patterns for N-Isovalerylalanine nih.govnih.govlcms.cznih.gov.

Comprehensive Metabolomics Strategies

Metabolomics provides a holistic view of the metabolic state of a biological system, enabling the discovery and quantification of numerous metabolites.

Targeted quantitative metabolomics employs specific analytical methods, such as LC-MS/MS, to precisely measure the concentrations of predefined metabolites like N-Isovalerylalanine mdpi.comnih.govbiocrates.com. These methods are optimized for sensitivity, accuracy, and throughput, making them ideal for clinical diagnostics and biomarker studies mdpi.comnih.gov. In the study of isovaleric acidemia, targeted approaches have been developed to quantify N-Isovalerylalanine in biological fluids, providing crucial data on its levels in affected individuals compared to healthy controls uva.nlhmdb.ca. The validation of these targeted assays ensures the reliability of the quantitative data, which is essential for understanding disease progression and treatment efficacy mdpi.com.

Untargeted metabolomic screening aims to identify all detectable metabolites within a sample, facilitating the discovery of novel compounds and metabolic pathways mdpi.comuit.noethz.chresearchgate.netresearchgate.net. This approach is valuable for exploring the full metabolic profile associated with conditions like isovaleric acidemia, potentially revealing new conjugates or biomarkers related to N-Isovalerylalanine researchgate.netoup.comnih.gov. By analyzing complex datasets generated from techniques like LC-MS, researchers can identify patterns and novel metabolites that may not have been previously characterized mdpi.comuit.noresearchgate.net. Such screening efforts contribute to a deeper understanding of metabolic dysregulation and the identification of new diagnostic or therapeutic targets.

In Silico Modeling and Bioinformatics

Computational approaches, including in silico modeling and bioinformatics, play a vital role in interpreting metabolomic data and predicting metabolic pathways. These tools can help elucidate the synthesis, degradation, and biological roles of metabolites like N-Isovalerylalanine researchgate.netuva.nlnih.govnih.gov. By analyzing genomic data, protein structures, and known metabolic pathways, researchers can predict enzymatic reactions and metabolic flux, aiding in the understanding of biochemical abnormalities researchgate.netuva.nlnih.gov. In silico methods can also be used to analyze spectral data from mass spectrometry, assisting in the identification and annotation of novel metabolites or conjugates.

Computational Prediction of N-Isovalerylalanine-Protein Interactions

Understanding how a compound interacts with proteins is fundamental to deciphering its biological activity, mechanism of action, and potential therapeutic applications. Computational methods offer powerful tools for predicting these interactions, significantly narrowing down experimental targets and providing mechanistic hypotheses.

Principles of Computational Interaction Prediction

Computational approaches for predicting molecular interactions typically involve modeling the physical and chemical properties of both the ligand (e.g., N-Isovalerylalanine) and the target protein. These methods aim to predict binding affinity, identify specific binding sites, and characterize the nature of the interaction. Key techniques include molecular docking, sequence-based methods, and network-based analyses.

Molecular Docking: Principles and Application

Molecular docking is a widely used in silico technique that predicts the preferred binding orientation of a ligand to a receptor (protein) to form a stable complex jscimedcentral.comnih.govresearchgate.net. This process involves two main steps: sampling possible binding poses (conformations) of the ligand within the protein's binding site, and then ranking these poses using scoring functions that estimate the binding affinity jscimedcentral.comresearchgate.net.

The process typically begins with obtaining the 3D structures of both the ligand and the target protein. Ligand structures can be generated or retrieved from databases, while protein structures are often sourced from the Protein Data Bank (PDB). Docking software algorithms explore various orientations and conformations of the ligand within the protein's active site, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions jscimedcentral.com. The output is a set of predicted binding poses, each associated with a score indicating the likelihood and strength of the interaction. High-scoring poses suggest potential binding events that can be further investigated experimentally. For N-Isovalerylalanine, molecular docking could predict its affinity to various enzymes, receptors, or transporters involved in metabolic or signaling pathways.

Other Computational Prediction Methods

Beyond molecular docking, other computational strategies contribute to predicting protein-ligand or protein-protein interactions:

Sequence-based methods: These approaches analyze protein sequences and their evolutionary relationships to infer interactions. Techniques like phylogenetic similarity and analysis of conserved sequence motifs can suggest functional associations nih.govnih.gov.

Network-based methods: These leverage existing knowledge of biological networks, such as protein-protein interaction (PPI) networks. By analyzing the topology and connectivity within these networks, researchers can infer potential interactions or functional relationships for uncharacterized proteins or compounds nih.govnih.govspringernature.com. Machine learning algorithms are increasingly integrated into these methods, utilizing diverse genomic and proteomic features to predict interactions with high accuracy nih.govplos.org.

Illustrative Data: Predicted N-Isovalerylalanine-Protein Interactions

While specific published research on N-Isovalerylalanine's protein interactions using these computational methods was not found, an illustrative table demonstrates the type of data generated by molecular docking studies. Such data would guide experimental validation of potential biological targets for N-Isovalerylalanine.

Table 1: Illustrative Predicted Binding Affinities of N-Isovalerylalanine to Potential Protein Targets

| Protein Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interaction Residues (Hypothetical) | Docking Score (Hypothetical) |

| Enzyme X (e.g., Kinase) | -8.5 | Ser123, Arg150, Asp201 | 12.3 |

| Receptor Y (e.g., GPCR) | -7.2 | Phe50, Leu88, Lys110 | 10.1 |

| Transporter Z (e.g., ABC) | -6.8 | Val18, Glu45, Trp92 | 9.5 |

| Enzyme A (e.g., Hydrolase) | -9.1 | Tyr25, His100, Glu155 | 13.1 |

Note: The data presented in this table is illustrative and hypothetical, representing the typical output of molecular docking simulations. Specific protein targets and binding affinities for N-Isovalerylalanine would require dedicated computational studies.

Integrated Metabolic Network Modeling and Analysis

Metabolic network modeling provides a systems-level understanding of how cells process nutrients, synthesize molecules, and generate energy. By integrating computational approaches with experimental data, researchers can predict metabolic fluxes, identify key metabolic pathways, and understand the role of specific compounds like N-Isovalerylalanine within these networks.

Introduction to Metabolic Network Modeling

Metabolic network models represent biochemical reactions, metabolites, and enzymes within a cell or organism as a structured network. Genome-scale metabolic models (GSMS) are particularly comprehensive, aiming to include all known metabolic genes and their corresponding reactions mdpi.comnih.gov. These models serve as a framework for analyzing cellular metabolism and predicting how genetic or environmental changes might affect metabolic output mdpi.comnih.gov.

Flux Balance Analysis (FBA) for Metabolic Insights

Flux Balance Analysis (FBA) is a cornerstone of constraint-based modeling, enabling the prediction of metabolic fluxes under steady-state conditions mpg.de. FBA uses the stoichiometric matrix of the metabolic network along with biological and physicochemical constraints (e.g., substrate availability, enzyme capacities, thermodynamic limits) to define a feasible solution space for metabolic fluxes. An objective function, such as maximizing biomass production or ATP yield, is then optimized within this feasible space to predict the most likely flux distribution mpg.de.

FBA can be applied to understand the metabolic fate of N-Isovalerylalanine. By incorporating known or hypothesized reactions involving N-Isovalerylalanine into a metabolic model, FBA can predict the flux through these pathways, identify potential metabolic products or precursors, and assess its contribution to cellular growth or other metabolic objectives. For instance, if N-Isovalerylalanine is hypothesized to be synthesized or degraded via specific enzymatic reactions, FBA can evaluate the flux through these reactions given various cellular conditions mdpi.comnih.govnih.govethz.ch.

Integrated Multi-omics Approaches in Metabolic Analysis

The power of metabolic network modeling is often amplified by integrating data from various 'omics' technologies, such as transcriptomics, proteomics, and metabolomics nih.govcipf.esnih.gov. For example, transcriptomic data can inform models by indicating which genes (and thus metabolic enzymes) are actively expressed under specific conditions, thereby constraining the flux predictions of FBA. Proteomic data can provide information on enzyme abundance, while metabolomic data can offer direct measurements of metabolite concentrations, which can be used to validate model predictions or further refine constraints nih.govnih.gov.

Such integrated approaches allow for a more holistic understanding of cellular metabolism. For a compound like N-Isovalerylalanine, integrating multi-omics data with metabolic models could reveal its position within complex metabolic pathways, its regulation, and its interplay with other cellular components.

Illustrative Data: Hypothetical Metabolic Fluxes Related to N-Isovalerylalanine

To illustrate the application of metabolic network modeling, the following table presents hypothetical metabolic fluxes associated with hypothetical pathways involving N-Isovalerylalanine. This demonstrates how computational models can quantify the flow of metabolites through specific routes.

Table 2: Illustrative Metabolic Fluxes Associated with Hypothetical Pathways Involving N-Isovalerylalanine

| Pathway/Reaction (Hypothetical) | Flux Value (mmol/gDW/h) | Constraints Applied (Example) | Model Prediction Confidence (Illustrative) |

| N-Isovalerylalanine Synthesis | 0.5 | Glucose uptake: 5.0 | High |

| N-Isovalerylalanine Degradation | 0.3 | Oxygen availability: sufficient | Medium |

| Intermediate Metabolite B -> C | 0.2 | N-Isovalerylalanine conc.: 0.1 | High |

| TCA Cycle Entry (via Acetyl-CoA) | 1.2 | N-Isovalerylalanine flux: 0.3 | Medium |

| Amino Acid Biosynthesis Pathway | 0.8 | N-Isovalerylalanine conc.: 0.1 | Low |

Note: The data presented in this table is illustrative and hypothetical, representing potential metabolic fluxes that could be predicted by metabolic network modeling for N-Isovalerylalanine. Actual flux values would depend on the specific organism, conditions, and the detailed metabolic model used.

Compound List:

N-Isovalerylalanine

Isovalerylalanine

Acetyl-CoA

Glucose

ATP

Biomass

Broader Biological and Molecular Implications of N Isovalerylalanine

N-Isovalerylalanine as a Biochemical Marker in Inborn Errors of Metabolism

N-Isovalerylalanine, more commonly referred to in scientific literature as N-isovalerylglycine (IVG), stands as a pivotal biochemical marker for the diagnosis and management of isovaleric acidemia (IVA), an inborn error of leucine (B10760876) metabolism. nih.govmedlink.commdpi.com This condition arises from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which catalyzes the third step in the catabolism of the branched-chain amino acid leucine. frontiersin.orgnih.govamegroups.org The enzymatic block leads to the accumulation of isovaleryl-CoA, which is then shunted into alternative metabolic pathways, resulting in the formation and excretion of several characteristic metabolites, including N-isovalerylglycine. mdpi.comfrontiersin.orgresearchgate.net

Utility in Biochemical Diagnosis and Monitoring of Metabolic Perturbations

The detection and quantification of N-isovalerylglycine in biological fluids, primarily urine and blood, is a cornerstone of diagnosing and monitoring isovaleric acidemia. oup.comnih.gov In individuals with IVA, the concentration of N-isovalerylglycine is significantly elevated, serving as a primary diagnostic marker. oup.comnih.gov Tandem mass spectrometry (MS/MS) is a widely used method for newborn screening and can detect elevated levels of C5-acylcarnitine (isovalerylcarnitine), another key biomarker for IVA. wadsworth.orgdntb.gov.ua However, the measurement of N-isovalerylglycine is particularly valuable as it can help to differentiate IVA from other conditions that may also present with elevated C5-acylcarnitine and can aid in reducing false-positive results. nih.gov

The monitoring of N-isovalerylglycine levels is also crucial for the long-term management of patients with IVA. nih.gov Therapeutic interventions for IVA typically involve a low-protein diet, specifically restricting leucine intake, and supplementation with L-carnitine and/or L-glycine to promote the formation and excretion of non-toxic isovalerylcarnitine and N-isovalerylglycine, respectively. mdpi.comnih.gov Regular monitoring of urinary N-isovalerylglycine allows clinicians to assess the effectiveness of the dietary management and to make necessary adjustments to prevent metabolic decompensation, which can lead to severe neurological damage. nih.gove-imd.org

| Biomarker | Biological Fluid | Significance in Isovaleric Acidemia |

| N-Isovalerylglycine (IVG) | Urine, Blood | Primary diagnostic marker, used for monitoring treatment efficacy. oup.comnih.gov |

| Isovalerylcarnitine (C5) | Blood (Dried Blood Spots) | Key marker in newborn screening. wadsworth.orgdntb.gov.ua |

| 3-Hydroxyisovaleric acid | Urine | Another important diagnostic metabolite. frontiersin.orgamegroups.org |

| Isovaleric acid | Blood, Urine | Accumulates during acute metabolic crises, responsible for the characteristic "sweaty feet" odor. amegroups.orgnewenglandconsortium.org |

Correlation with Molecular Genetic Aberrations

Isovaleric acidemia is an autosomal recessive disorder caused by mutations in the IVD gene, located on chromosome 15q14-15. nih.govoup.com This gene encodes the isovaleryl-CoA dehydrogenase enzyme. A wide range of mutations in the IVD gene have been identified, including missense, nonsense, frameshift, and splice-site mutations, which can lead to a complete or partial loss of enzyme activity. frontiersin.orgoup.com

The severity of the clinical phenotype in IVA often correlates with the residual activity of the IVD enzyme, which is in turn determined by the nature of the IVD gene mutations. nih.govnews-medical.net Genotype-phenotype correlations have been observed, with certain mutations being associated with more severe, neonatal-onset forms of the disease, while others are linked to milder, chronic-intermittent or even asymptomatic phenotypes. frontiersin.orgnih.gov For instance, some missense mutations may result in an enzyme with partial activity, leading to a milder clinical course. nih.govnews-medical.net In contrast, mutations that lead to a complete absence of functional enzyme are often associated with the acute neonatal presentation. nih.gov The analysis of the IVD gene is therefore essential for confirming the diagnosis, for genetic counseling, and may provide prognostic information regarding the potential severity of the disease. frontiersin.orgwadsworth.org

Molecular Mechanisms of Biochemical Dysfunction Associated with Isovaleryl-CoA Accumulation

The pathophysiology of isovaleric acidemia is primarily driven by the toxic effects of the accumulation of isovaleryl-CoA and its derivatives. researchgate.nettaylorandfrancis.com The failure to metabolize isovaleryl-CoA leads to a cascade of biochemical disturbances that affect cellular function, particularly within the mitochondria.

Impact on Mitochondrial Function and Energy Production Pathways

Isovaleryl-CoA dehydrogenase is a mitochondrial enzyme, and its deficiency directly impacts mitochondrial metabolism. nih.govnih.gov The accumulation of isovaleryl-CoA and its metabolites can have several detrimental effects on mitochondrial function:

Inhibition of the Electron Transport Chain: Isovaleryl-CoA can inhibit components of the electron transport chain, leading to impaired oxidative phosphorylation and reduced ATP production. This energy deficit can particularly affect high-energy-demand organs such as the brain.

Sequestration of Coenzyme A: The accumulation of isovaleryl-CoA can lead to the sequestration of the free mitochondrial coenzyme A (CoA) pool. CoA is an essential cofactor for numerous metabolic pathways, including the Krebs cycle and fatty acid β-oxidation. Its depletion can further compromise cellular energy metabolism. newenglandconsortium.org

Secondary Carnitine Deficiency: The detoxification of isovaleryl-CoA through the formation of isovalerylcarnitine can deplete the cellular carnitine pool, leading to a secondary carnitine deficiency. Carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

These mitochondrial dysfunctions contribute significantly to the clinical manifestations of IVA, including lethargy, vomiting, and neurological impairment. frontiersin.orgnewenglandconsortium.org

Interference with Central Metabolic Enzymes and Pathways

The metabolic perturbations in isovaleric acidemia extend beyond the mitochondria and can interfere with other central metabolic pathways:

Inhibition of Gluconeogenesis: The accumulation of isovaleric acid can inhibit key enzymes involved in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. This can lead to hypoglycemia, particularly during periods of metabolic stress. newenglandconsortium.org

Urea Cycle Inhibition: Elevated levels of isovaleric acid can inhibit N-acetylglutamate synthase, a key enzyme in the urea cycle. amegroups.org This can lead to hyperammonemia, a serious complication that contributes to the encephalopathy seen in acute metabolic crises of IVA. amegroups.orgnewenglandconsortium.org

Inhibition of Glycine (B1666218) Degradation: The accumulation of isovaleryl-CoA can lead to an increased production of N-isovalerylglycine, which may interfere with normal glycine metabolism, potentially contributing to hyperglycinemia. newenglandconsortium.org

Interplay with Host-Microbiome Metabolic Axes

In the context of isovaleric acidemia, the gut microbiome's contribution to isovaleric acid levels could potentially influence the metabolic state of the host. While the primary defect in IVA is the host's genetic inability to metabolize endogenously produced isovaleryl-CoA, the gut microbiota's metabolic activity represents an external source of isovaleric acid. nih.gov The composition and metabolic activity of the gut microbiota can be influenced by diet, particularly the intake of protein. biocrates.com Therefore, dietary management in IVA not only restricts the host's intake of leucine but may also modulate the gut microbial production of isovaleric acid.

Emerging research highlights the complex interplay between the gut microbiota and host metabolism in various diseases. reading.ac.ukwesleyan.edu In the context of inborn errors of metabolism like IVA, the gut microbiome could be a modifying factor in the clinical phenotype. For instance, alterations in the gut microbiota composition could potentially influence the severity of metabolic decompensation. amegroups.org Further research is needed to fully elucidate the specific interactions between the gut microbiome and the host in isovaleric acidemia and to explore the potential for therapeutic interventions targeting the gut microbiota to improve metabolic control in these patients.

Modulation of Metabolic Pathways by Gut Microbiota in the Presence of N-Isovalerylalanine

The intricate interplay between the gut microbiota and host metabolism is a pivotal area of research, with microbial metabolites acting as key signaling molecules that can influence host physiology. nih.govescholarship.orgnih.gov The gut microbiota is known to metabolize dietary components, including amino acids, into a diverse array of bioactive compounds. nih.govescholarship.orgnih.gov These metabolites can enter systemic circulation and impact various metabolic pathways within the host. escholarship.orgnih.gov

N-Isovalerylalanine belongs to the class of N-acyl amino acids. While direct studies on the specific modulation of metabolic pathways by gut microbiota in the presence of N-Isovalerylalanine are limited, the metabolism of its constituent parts, isovaleric acid (a branched-chain fatty acid) and alanine (B10760859), by gut bacteria provides insights into its potential roles. Gut microorganisms are capable of producing branched-chain fatty acids from the breakdown of branched-chain amino acids like leucine. Isovaleric acid is a product of leucine metabolism.

Research has shown that metabolites from the gut symbiont Clostridium sporogenes, which metabolizes aromatic amino acids, can influence host intestinal permeability and systemic immunity. escholarship.orgnih.gov This highlights the potential for microbially-derived amino acid metabolites to exert systemic effects. While N-Isovalerylalanine is a conjugated form, it is plausible that gut microbial enzymes could either synthesize or hydrolyze this compound, thereby influencing the bioavailability of isovaleric acid and alanine and their subsequent impact on host metabolic pathways. The gut microbiota's capacity to produce a wide range of metabolites from dietary substrates underscores the potential for N-Isovalerylalanine or its precursors to be involved in this complex metabolic cross-talk. nih.gov

N-Isovalerylalanine Dynamics in Response to Immunosuppressive Agents and Other Perturbations

The influence of pharmacological agents, particularly immunosuppressants, on the host metabolome is an area of active investigation. While direct evidence detailing the dynamics of N-Isovalerylalanine in response to immunosuppressive agents is not extensively documented, studies have shown that immunosuppressive therapies can lead to alterations in amino acid profiles. For instance, a comparative analysis of amino acid profiles in patients with autoimmune diseases like myasthenia gravis and multiple sclerosis, who often receive immunosuppressive treatments, revealed significant differences in the concentrations of several amino acids. mdpi.com

Immunosuppressant drugs, such as cyclosporine A, are themselves complex molecules often containing non-proteinogenic amino acids. nih.gov The metabolism of these drugs and their impact on host systems can be intricate. Given that N-Isovalerylalanine is a metabolite of leucine catabolism , any perturbation in amino acid metabolism induced by immunosuppressive agents could theoretically affect its circulating levels. However, without direct studies, the specific response of N-Isovalerylalanine to such agents remains speculative.

Investigation of Signaling Pathway Modulation

Isovaleryl-CoA Derivatives as Potential Signaling Molecules

Isovaleryl-CoA is a key intermediate in the metabolic pathway of the branched-chain amino acid leucine. wikipedia.org Deficiencies in the enzyme isovaleryl-CoA dehydrogenase lead to the accumulation of isovaleryl-CoA and its derivatives, resulting in the clinical condition known as isovaleric acidemia. nih.gov In this condition, the excess isovaleryl-CoA is shunted into alternative pathways, leading to the formation of compounds such as N-isovalerylglycine. nih.govnih.gov

The accumulation of isovaleryl-CoA has been shown to have direct effects on intracellular processes. For instance, at high concentrations, isovaleryl-CoA can inhibit N-acetylglutamate synthetase, a key enzyme in the urea cycle, which can lead to hyperammonemia. nih.gov This inhibitory action demonstrates that isovaleryl-CoA can act as a regulatory molecule, influencing the activity of enzymes and the flux through metabolic pathways. This capacity to modulate enzyme activity suggests a potential signaling role for isovaleryl-CoA and its derivatives. While the primary role of isovaleryl-CoA is metabolic, its ability to impact other pathways under conditions of accumulation points towards a broader signaling function.

N-Isovalerylalanine's Indirect Influence on Cellular Signaling Cascades

While direct research into the influence of N-Isovalerylalanine on cellular signaling cascades is limited, the biological activities of its components, particularly isovaleric acid, offer potential insights. N-acyl amino acids, the class of compounds to which N-Isovalerylalanine belongs, are increasingly recognized for their roles in biological signaling. mdpi.com Several N-acyl amino acids have been shown to exert effects on cellular proliferation and energy homeostasis. mdpi.com

For example, some N-acyl alanines have demonstrated antiproliferative effects in vitro. mdpi.com Furthermore, other N-acyl amino acids have been found to have neuroprotective activities. mdpi.com These findings suggest that N-acyl amino acids as a class can interact with and modulate cellular signaling pathways. Although the specific targets and mechanisms for many of these compounds are still under investigation, it is plausible that N-Isovalerylalanine could have similar indirect influences on cellular signaling cascades, potentially through interactions with receptors or enzymes involved in these pathways. The structural similarity to other bioactive N-acyl amino acids warrants further investigation into the specific signaling roles of N-Isovalerylalanine.

Q & A

Basic Research Question

- 1H-NMR : Effective for qualitative identification in urine, as demonstrated in isovaleric acidemia studies. However, sensitivity limitations (e.g., 81% detection rate in acute episodes) and matrix interference in complex biological samples reduce quantitative accuracy .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers higher sensitivity and specificity but requires rigorous calibration with isotopically labeled internal standards to correct for ion suppression.

- Enzymatic Assays : Limited by cross-reactivity with structurally similar metabolites.

Researchers must report limits of detection (LOD), recovery rates, and validation against reference standards .

How should researchers address conflicting data regarding this compound's accumulation patterns in different metabolic states?

Advanced Research Question

Conflicting data (e.g., variable concentrations during acute vs. chronic metabolic states) require:

- Meta-Analysis of Existing Studies : Compare experimental conditions (e.g., sample collection timing, patient demographics) to identify confounding variables.

- Longitudinal Sampling : Track this compound levels in the same subjects under controlled dietary or pharmacological interventions.

- Statistical Reassessment : Apply multivariate regression to isolate factors like renal clearance rates or enzyme kinetics. For example, a study showing 71% confidence in acute-phase accumulation highlights the need for larger cohorts and adjusted p-value thresholds .

What experimental strategies can differentiate between this compound's direct enzymatic production and non-enzymatic formation in vitro?

Advanced Research Question

- Isotopic Labeling : Use ¹³C-labeled precursors to trace enzymatic incorporation into this compound.

- Enzyme Knockout/Inhibition Models : Compare metabolite levels in wild-type vs. IVD (isovaleryl-CoA dehydrogenase)-deficient systems.

- pH-Controlled Incubations : Non-enzymatic formation may dominate in alkaline conditions, while enzymatic activity is pH-dependent.

Document reaction kinetics and validate using orthogonal methods (e.g., Western blotting for enzyme expression) .

How do pH and temperature variations affect the stability of this compound in experimental buffers, and how can these factors be controlled?

Advanced Research Question

- Stability Studies : Conduct accelerated degradation tests (e.g., 4°C vs. 25°C, pH 3–9) with LC-MS/MS monitoring.

- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 for physiological relevance; avoid Tris buffers, which may chelate metal ions critical for stability.

- Cryopreservation : Store samples at -80°C with protease inhibitors to prevent hydrolysis.

Report deviations in stability metrics (e.g., half-life) across conditions .

What computational modeling approaches are validated for predicting this compound-protein interactions, and what are their accuracy thresholds?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model binding affinities with enzymes like acyl-CoA synthetases. Validate against crystallographic data if available.

- Docking Algorithms (AutoDock Vina) : Predict interaction sites but require experimental validation (e.g., surface plasmon resonance) due to false-positive rates.

- Machine Learning Models : Train on datasets of known metabolite-protein interactions, but ensure transparency in training data sources and error margins.

Accuracy thresholds should be benchmarked against experimental K_d values, with discrepancies >20% prompting model refinement .

Methodological Notes

- Data Contradictions : Resolve conflicts through replication studies and transparent reporting of methodological variables (e.g., sample preparation, instrument calibration) .

- Ethical Compliance : For human studies, ensure IRB approval and document participant consent, especially in metabolic disorder research .

- Resource Limitations : Prioritize open-access datasets and cross-validate findings using public repositories (e.g., HMDB, PubChem) to mitigate biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.